Phenindione, chemically known as 2-phenyl-1H-indene-1,3(2H)-dione, is a synthetic organic compound. [] It belongs to the class of indandione derivatives, specifically a 1,3-indandione derivative with a phenyl substituent at the 2-position. [, ] While primarily recognized for its anticoagulant properties, phenindione serves as a valuable tool in various scientific research domains.
Phenindione is derived from the condensation of phenylacetic acid and phthalic anhydride, leading to its classification within the broader category of indanediones. Indanediones are characterized by their unique structure that includes a fused benzene and cyclopentane ring system with two ketone groups. The compound's chemical formula is , and it has a molecular weight of approximately 222.24 g/mol .
The synthesis of phenindione can be accomplished through several methods:
Phenindione possesses a distinct molecular structure characterized by:
Phenindione participates in various chemical reactions primarily due to its reactivity as an electrophile:
The primary mechanism by which phenindione exerts its anticoagulant effects involves:
Phenindione exhibits several notable physical and chemical properties:
Phenindione has several scientific applications primarily in pharmacology:
The development of vitamin K antagonists (VKAs) as anticoagulants emerged from pioneering research in the 1940s that linked hemorrhagic disorders in livestock to the consumption of spoiled sweet clover. This discovery ultimately led to the isolation of dicoumarol, the prototype coumarin anticoagulant. Concurrently, chemists explored structurally distinct compounds with similar mechanisms of action, culminating in the development of the 1,3-indandione class. Indandiones are bicyclic aromatic β-diketones characterized by a reactive methylene group at the C2 position, enabling diverse chemical modifications [7] [9].
Early pharmacological investigations revealed that select 2-aryl-substituted indandiones potently inhibited vitamin K epoxide reductase (VKOR), the enzyme responsible for recycling vitamin K to its active hydroquinone form. This inhibition depletes functional vitamin K, thereby preventing the γ-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X). Without carboxylation, these factors cannot bind calcium or participate effectively in the coagulation cascade, resulting in anticoagulation [1] [5]. The indandione nucleus offered a versatile scaffold for medicinal chemistry. Researchers quickly synthesized numerous derivatives by varying the aromatic substituent at the 2-position, aiming to optimize anticoagulant potency, pharmacokinetic properties, and therapeutic index. Unlike coumarins, indandiones possessed a distinct diketone configuration influencing their electronic distribution, solubility, and protein-binding characteristics [7] [9].
Table 1: Key Early Vitamin K Antagonist Classes
Chemical Class | Prototype Compounds | Primary Initial Use | Key Structural Feature |
---|---|---|---|
4-Hydroxycoumarins | Dicoumarol, Warfarin | Medicine & Rodenticides | Lactone ring |
1,3-Indandiones | Phenindione, Diphenadione, Anisindione | Medicine | β-Diketone moiety |
"Superwarfarins" (later generation) | Brodifacoum, Difenacoum | Rodenticides only | Bulky lipophilic substituents |
Phenindione (2-phenyl-1,3-indandione) emerged in the early 1950s as one of the first clinically viable oral anticoagulants from the indandione class. Its introduction offered an alternative to the coumarin derivatives like warfarin, which was initially used as a rodenticide before transitioning to human medicine [1] [3]. Phenindione functioned as a potent competitive inhibitor of VKOR, effectively suppressing the synthesis of functional coagulation factors II, VII, IX, and X. Its mechanism mirrored warfarin but involved distinct structural interactions with the enzyme complex [1] [7].
Initial clinical studies in the 1950s and 1960s, such as the Finnish comparative study (1961), demonstrated phenindione's efficacy in achieving therapeutic anticoagulation for conditions like venous thromboembolism (VTE) and thromboembolic prophylaxis in atrial fibrillation [4] [8]. Its pharmacokinetic profile featured relatively rapid onset of action compared to some early coumarins, making it seemingly attractive for acute management. During this period, phenindione, along with anisindione and fluindione, represented the primary indandione-based therapeutic options. They were particularly considered in contexts where coumarin derivatives proved less effective or in specific regional therapeutic practices [5] [8]. Early research also hinted at potential secondary pharmacological activities beyond anticoagulation, including anti-inflammatory properties, although these were not the primary driver for its clinical use [4] [7].
Despite initial adoption, phenindione's position in anticoagulation therapy was relatively short-lived. By the late 1970s and definitively in the 1980s, warfarin became the overwhelmingly dominant VKA globally. This shift resulted from a confluence of factors revealing significant disadvantages associated with phenindione:
Table 2: Key Factors in the Therapeutic Paradigm Shift from Phenindione to Warfarin
Factor | Phenindione | Warfarin | Impact on Shift |
---|---|---|---|
Major Toxicity Concerns | High incidence of severe hypersensitivity reactions (hepatitis, nephritis, rashes) | Lower incidence of severe hypersensitivity; primary risk is bleeding | Major Driver |
Monitoring Standardization | Less standardized INR calibration/monitoring | Global standardization of PT/INR monitoring | Significant Factor |
Dosing Predictability | Higher inter-individual variability; complex interactions | Established protocols; predictable dose-response (within class limits) | Significant Factor |
Dosing Frequency | Typically twice daily | Once daily | Favored Warfarin |
Established Efficacy Evidence | Demonstrated efficacy but no superiority | Extensive long-term efficacy data across indications | Favored Warfarin |
Non-Clinical Influences | Limited | High-profile use (e.g., President Eisenhower 1955) | Boosted Warfarin Adoption |
The transition solidified warfarin as the "gold standard" oral anticoagulant for decades. The indandione class, including phenindione, became largely obsolete in human medicine, relegated primarily to rodenticide applications (e.g., diphacinone, chlorophacinone), where their long duration of action was advantageous [1] [5]. Research on indandiones shifted focus away from anticoagulation towards exploring other potential biological activities (e.g., neuroprotective agents, antimicrobials, materials for solar cells) leveraging their unique chemical reactivity [7] [9].
The pharmacological evolution from phenindione to warfarin exemplifies the critical importance of the therapeutic index (balance of efficacy and safety) and practical manageability in determining the long-term success of a drug class, even when mechanisms of action are similar. Warfarin's relative advantages in these areas cemented its dominance until the advent of direct oral anticoagulants (DOACs) [10].
Understanding the decline of phenindione requires examining the structural basis of VKA activity. Both coumarins and indandiones share the essential pharmacophore required for VKOR inhibition, but key differences impact their binding and off-target effects.
Dolmella et al. proposed a biophoric model for efficient VKOR inhibitors like indandiones and coumarins. This model highlights two critical domains [7] [9]:
Phenindione possesses the core recognition domain via its diketone group and phenyl ring at C2. However, its activity domain (the unsubstituted phenyl ring) is relatively small and less lipophilic compared to later superwarfarins or even the optimized coumarin structure of warfarin (which features a more complex side chain) [1] [7]. While this contributed to its potency, it did not confer a pharmacological advantage over warfarin in humans. More importantly, the indandione core structure itself, distinct from the coumarin lactone ring, is implicated in its propensity to cause idiosyncratic metabolic reactions. The reactive diketone moiety or specific metabolic intermediates formed from the indandione nucleus may act as haptens, triggering immune-mediated hypersensitivity responses not commonly associated with warfarin at therapeutic doses [1] [7] [8].
Table 3: Structural Activity Relationships (SAR) Relevant to Phenindione vs. Warfarin
Pharmacophore Element | Phenindione Structure | Warfarin Structure | Functional Implication |
---|---|---|---|
Core Scaffold | 1,3-Indandione (β-diketone) | 4-Hydroxycoumarin (lactone) | Different core reactivity; Indandione core linked to hypersensitivity |
Recognition Domain (Aromatic Ring) | Phenyl ring at C2 | Biphenyl system | Both provide essential planar hydrophobic surface for VKOR binding |
Recognition Domain (Negatively Charged Oxygens) | Two keto oxygens (C1, C3) | Lactone oxygen and enolized C4-OH | Both chelate critical residues in VKOR active site |
Activity Domain (Lipophilic Side Chain) | Unsubstituted phenyl | Acetoxy-butanone chain terminating in phenyl | Warfarin's chain offers greater conformational flexibility and bulk; Phenindione's phenyl is smaller/less flexible. |
Impact on VKOR Binding | High affinity, competitive inhibition | High affinity, competitive inhibition | Comparable efficacy achievable |
Proposed Link to Toxicity | Reactive diketone/metabolites form haptens | Less reactive lactone; metabolites generally less implicated in immune reactions | Major factor in Phenindione's higher hypersensitivity risk |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7